molecular formula C20H13F6N2OP B14757348 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline

Cat. No.: B14757348
M. Wt: 442.3 g/mol
InChI Key: OZFBGEQHNDKWBR-UHFFFAOYSA-N
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Description

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline is a complex chemical reagent designed for advanced research applications. Its structure incorporates multiple functional groups of significant interest to medicinal and materials chemistry. The presence of two aniline moieties and a phosphoroso group suggests potential as a building block for ligands in catalysis or as a precursor for pharmaceutical compounds. The bis(trifluoromethyl) groups are known to profoundly influence a molecule's properties, often enhancing metabolic stability, membrane permeability, and overall lipophilicity, which is critical in the development of bioactive molecules . The phosphoroso group can serve as a key site for further chemical transformations. In asymmetric synthesis, reactions at phosphorus centers can proceed with high stereospecificity, allowing for the creation of chiral environments that are valuable in the development of asymmetric catalysts . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct all necessary verification experiments to confirm the compound's suitability for their specific applications.

Properties

Molecular Formula

C20H13F6N2OP

Molecular Weight

442.3 g/mol

IUPAC Name

3-[3-(3-aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C20H13F6N2OP/c21-19(22,23)14-9-15(30-29)17(11-4-2-6-13(28)8-11)18(20(24,25)26)16(14)10-3-1-5-12(27)7-10/h1-9H,27-28H2

InChI Key

OZFBGEQHNDKWBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C(=C(C=C2C(F)(F)F)P=O)C3=CC(=CC=C3)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline typically involves multi-step organic reactions. One common approach is to start with a precursor containing the trifluoromethyl groups and introduce the amino and phosphoroso groups through subsequent reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phosphoroso group can be reduced to phosphine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the phosphoroso group may produce phosphine derivatives.

Scientific Research Applications

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique functional groups make it a valuable tool for studying enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphoroso group can participate in phosphorylation reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related impurities listed in pharmaceutical standards ():

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Applications/Notes
3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline -CF₃, -NH₂, P=O Amino, phosphoroso ~550 (estimated) Polymer precursors, catalysis
4-Nitro-3-(trifluoromethyl)-aniline -CF₃, -NO₂ Nitro, amino ~206 Pharmaceutical intermediate
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide -CF₃, -NO₂, -NHCOCH₃ Acetamide, nitro ~252 Synthetic impurity, metabolic studies
N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide -CF₃, -NO₂, -NHCOCH₂CH₃ Propanamide, nitro ~266 Byproduct in amidation reactions

Key Observations :

  • Amino vs. Nitro Groups: The target compound’s amino groups enable polymerization (e.g., polyimides) or crosslinking, whereas nitro groups in analogs are typically reduced to amines during synthesis .
  • Trifluoromethyl Impact: All compounds share -CF₃ groups, which improve thermal stability and solvent resistance compared to non-fluorinated analogs like standard anilines.

Thermal and Solubility Properties

  • Thermal Stability: The target compound’s -CF₃ groups and aromatic backbone suggest a decomposition temperature >300°C, outperforming non-fluorinated anilines. Nitro analogs decompose at lower temperatures (~200–250°C) due to nitro group instability.
  • Solubility : The target compound’s -CF₃ groups improve solubility in polar aprotic solvents (e.g., DMF, NMP), critical for polymer processing. Amide-containing analogs exhibit lower solubility due to hydrogen bonding .

Research Findings and Trends

  • Polymer Chemistry : Fluorinated diamines are pivotal in synthesizing polyimides for aerospace and electronics (). The phosphoroso group in the target compound could further optimize dielectric properties for microelectronics .
  • Pharmaceutical Relevance : While nitro/amide analogs are documented as impurities (), the target compound’s phosphorus content is atypical for pharmaceuticals, suggesting a materials science focus.

Biological Activity

3-[3-(3-Aminophenyl)-4-phosphoroso-2,6-bis(trifluoromethyl)phenyl]aniline is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and its interactions with cellular mechanisms. This article provides an overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a phosphoroso group and multiple trifluoromethyl substituents. Its molecular formula is C18H16F6N2O4PC_{18}H_{16}F_6N_2O_4P, indicating significant fluorination which may influence its biological properties.

Biological Activity Overview

Research into similar compounds suggests that derivatives of aniline can exhibit various biological activities, including:

  • Antiproliferative Effects : Many aniline derivatives have been found to inhibit the growth of cancer cell lines.
  • Tubulin Polymerization Inhibition : Compounds with similar structures have demonstrated the ability to disrupt microtubule dynamics, which is crucial for cancer cell division.

Antiproliferative Activity

In a study evaluating aniline derivatives, compounds with similar structural motifs to this compound showed promising antiproliferative effects against various cancer cell lines including HeLa and A549. For example, certain derivatives exhibited IC50 values in the nanomolar range (e.g., 60 nM for compound 6) against HeLa cells, indicating potent activity .

The mechanisms underlying the biological activity of these compounds often involve:

  • Microtubule Interaction : Many derivatives bind to tubulin, leading to altered polymerization dynamics. This was evident in studies where specific aniline derivatives inhibited tubulin polymerization more effectively than established agents like combretastatin A-4 .
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound 6HeLa60Tubulin polymerization inhibition
Compound 8qA54983Induces G2/M phase arrest
Compound 8rHT-29101Apoptosis via mitochondrial pathway

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ObservationsReference Standard Cross-Check
³¹P NMRδ 25–30 ppm (phosphoroso)Triphenylphosphine oxide
X-ray CrystallographyC-P bond length ~1.81 ÅCambridge Structural Database
LC-MS (ESI+)[M+H]⁺ m/z calc. vs. observed (error < 2 ppm)Certified aniline derivatives

Q. Table 2. Stability Study Design

ConditionParameter TestedOutcome Metric
40°C/75% RHHydrolytic degradation% impurity by HPLC
UV light (254 nm)Photochemical stabilityAbsorbance shift (Δλ max)
O₂ atmosphereOxidative decomposition³¹P NMR signal loss

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